molecular formula C12H16N4O7P2S B076623 Thiochrome diphosphate CAS No. 13185-55-2

Thiochrome diphosphate

Cat. No.: B076623
CAS No.: 13185-55-2
M. Wt: 422.29 g/mol
InChI Key: DEEKUGGTHPYDAX-UHFFFAOYSA-N
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Description

Thiochrome diphosphate is a tricyclic organic compound derived from the oxidation of thiamine (vitamin B1). It is known for its high fluorescence, making it a valuable derivative in the analysis of thiamine. This compound plays a crucial role in various biochemical processes and is often used as a marker for thiamine levels in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiochrome diphosphate is typically synthesized through the oxidation of thiamine. The oxidation can be achieved using reagents such as ceric ammonium nitrate, hydrogen peroxide, and related oxidizing agents . The reaction conditions often involve aqueous solutions and controlled temperatures to ensure the stability of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of high-performance liquid chromatography (HPLC) is common to purify and quantify the compound. The industrial methods focus on optimizing yield and purity while maintaining cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Thiochrome diphosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of thiamine to thiochrome is a well-studied process, often involving reagents like ceric ammonium nitrate and hydrogen peroxide .

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic conditions

Major Products: The primary product of thiamine oxidation is thiochrome, which can further react to form this compound. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure the desired product formation .

Scientific Research Applications

Thiochrome diphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent marker in the analysis of thiamine and its derivatives.

    Biology: Plays a role in studying thiamine metabolism and its effects on cellular processes.

    Medicine: Utilized in diagnostic assays to measure thiamine levels in biological samples, aiding in the diagnosis of thiamine deficiency-related conditions.

    Industry: Employed in the quality control of thiamine supplements and fortified foods.

Mechanism of Action

Thiochrome diphosphate exerts its effects primarily through its role as a coenzyme. It is involved in the decarboxylation of alpha-keto acids and the transfer of aldehyde groups. The compound interacts with enzymes such as pyruvate dehydrogenase and transketolase, facilitating critical metabolic pathways like the citric acid cycle and the pentose phosphate pathway .

Comparison with Similar Compounds

Uniqueness: Thiochrome diphosphate is unique due to its high fluorescence, making it an excellent marker for thiamine analysis. Its stability and reactivity also distinguish it from other thiamine derivatives, allowing for diverse applications in research and industry .

Biological Activity

Thiochrome diphosphate (TDP) is a derivative of thiamine (vitamin B1) and plays a critical role in various biological processes, particularly as a cofactor in enzymatic reactions. This article delves into the biological activity of TDP, its mechanisms of action, and its implications in metabolic pathways.

Overview of this compound

This compound is formed through the phosphorylation of thiamine and is essential for the functioning of several key enzymes in metabolic pathways, including the pyruvate dehydrogenase complex and transketolase. These enzymes are crucial for carbohydrate metabolism, energy production, and the synthesis of nucleotides.

  • Cofactor Role : TDP acts as a cofactor for several enzymes:
    • Pyruvate Dehydrogenase : Catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.
    • Transketolase : Involved in the pentose phosphate pathway, facilitating the interconversion of sugars.
  • Enzyme Activation : The presence of TDP significantly enhances enzyme activity. Studies indicate that when TDP is added to deficient samples, there can be a more than 20% increase in enzyme activity compared to baseline levels .
  • Stress Response : Research has shown that TDP levels can influence cellular responses to oxidative stress. For instance, yeast mutants with altered thiamine metabolism exhibited different sensitivities to oxidative stress, suggesting that TDP plays a protective role under stress conditions .

Case Study 1: Yeast Stress Response

A study on Saccharomyces cerevisiae demonstrated that strains deficient in TDP synthesis showed increased sensitivity to oxidative stress. Mutants such as thi4Δ had enhanced TDP biosynthesis when subjected to oxidative conditions, highlighting the importance of TDP in cellular defense mechanisms .

Case Study 2: Enzyme Binding Studies

Research investigating the binding affinity of this compound to the pyruvate dehydrogenase complex revealed that TDP forms stable complexes with this multienzyme system. This interaction is crucial for the enzyme's catalytic efficiency and overall metabolic regulation .

Biological Activity Data Table

Biological Activity Effect Reference
Enzyme ActivationIncreases transketolase activity by >20% in deficient conditions
Stress ResponseProtective role against oxidative stress in yeast mutants
Binding AffinityStable interaction with pyruvate dehydrogenase complex

Implications for Health and Disease

TDP's role as a cofactor extends beyond basic metabolism; it has implications in various health conditions. Thiamine deficiency can lead to neurological disorders such as Wernicke-Korsakoff syndrome. Supplementation with TDP has been explored as a therapeutic strategy to mitigate these effects by restoring enzymatic function and enhancing metabolic pathways.

Properties

IUPAC Name

2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O7P2S/c1-7-10(3-4-22-25(20,21)23-24(17,18)19)26-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5H,3-4,6H2,1-2H3,(H,20,21)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEKUGGTHPYDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCOP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O7P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927370
Record name 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13185-55-2
Record name Thiochrome diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013185552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,7-Dimethyl-5H-pyrimido[4,5-d][1,3]thiazolo[3,2-a]pyrimidin-8-yl)ethyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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